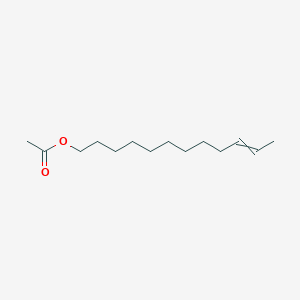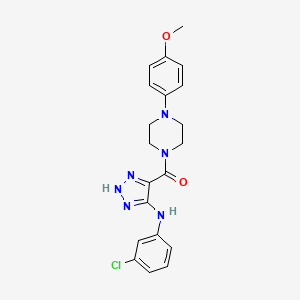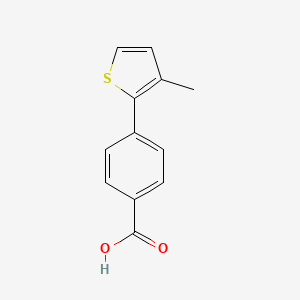
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic peptide derivative that includes a biotinylated lysine residue. This compound is often used in biochemical and medical research due to its ability to bind strongly to streptavidin, a protein commonly used in various detection and purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The biotinylation of lysine is achieved by coupling biotin to the lysine side chain. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during synthesis and is removed under acidic conditions.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biotinylated lysine residue.
Reduction: Reduction reactions may be used to modify the biotinyl group.
Substitution: Substitution reactions can occur at the amino acid residues, particularly at the lysine side chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biotinyl group may lead to the formation of biotin sulfoxide or biotin sulfone.
Scientific Research Applications
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is widely used in scientific research, including:
Chemistry: As a tool for studying peptide synthesis and modification.
Biology: In protein labeling and detection assays.
Medicine: For developing diagnostic assays and targeted drug delivery systems.
Industry: In the production of biotinylated peptides for various applications.
Mechanism of Action
The compound exerts its effects primarily through the biotin-streptavidin interaction. Biotin binds to streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules. This interaction is utilized in various biochemical assays and diagnostic techniques.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(biotinyl)-OH: A simpler biotinylated peptide.
Boc-D-Pro-Lys(biotinyl)-OH: A similar compound with a single biotinyl group.
Boc-D-Pro-Lys(biotinyl)(biotinyl)-NH2: A similar compound with an amide group instead of a hydroxyl group.
Uniqueness
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is unique due to its dual biotinylation, which can enhance its binding capacity and utility in various applications compared to singly biotinylated peptides.
Properties
Molecular Formula |
C26H43N5O7S |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1 |
InChI Key |
YIFYSEWVLQYMPH-UNJWAJPSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)

![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![7-Chloro-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096288.png)


![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B14096304.png)

![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14096370.png)

